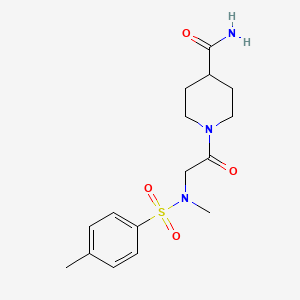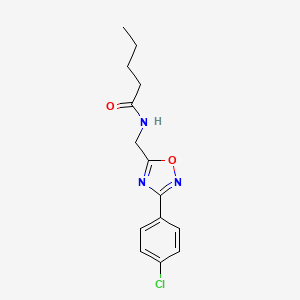![molecular formula C20H15BrCl2N4O5S B7695256 N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide, also known as Chlorfenapyr, is a broad-spectrum insecticide that belongs to the pyrrole class of chemicals. Chlorfenapyr has been used globally for controlling a wide range of pests in agriculture, forestry, and public health.
Mecanismo De Acción
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide is a pro-insecticide that is activated by the insect's metabolic enzymes. Once ingested, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide is converted into its active form, which binds to the mitochondria of the insect's cells. This disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing death.
Biochemical and Physiological Effects:
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has been shown to have a broad spectrum of activity against a wide range of pests. It has also been found to have a low toxicity to mammals, birds, and fish. However, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide can be toxic to bees and other pollinators, and caution should be taken when using it in areas where these insects are present.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has several advantages for use in laboratory experiments. It has a long residual effect, which allows for prolonged exposure to pests. It is also effective against pests that have developed resistance to other insecticides. However, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide can be expensive, and its use requires caution due to its potential toxicity to non-target organisms.
Direcciones Futuras
There are several future directions for research on N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide. One area of interest is the development of new formulations that improve its efficacy and reduce its potential environmental impact. Another area of research is the study of its potential use in integrated pest management strategies, which combine multiple control methods to achieve sustainable pest control. Additionally, further studies are needed to better understand the potential risks of N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide to non-target organisms, such as bees and other pollinators.
Métodos De Síntesis
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide is synthesized from 4-chlorobenzyl cyanide and 3,5-dichlorophenylacetic acid. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide. The resulting product is then purified and crystallized to obtain N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide in its pure form.
Aplicaciones Científicas De Investigación
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has been extensively studied for its insecticidal properties. It has been tested on a wide range of pests, including mites, thrips, aphids, whiteflies, and cockroaches. N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has also been used for the control of malaria vectors, such as Anopheles mosquitoes. In addition, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has been evaluated for its potential use in stored grain protection, as well as for controlling pests in livestock.
Propiedades
IUPAC Name |
N'-[(Z)-[5-[[(4-bromophenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-N-(3,5-dichlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2N4O5S/c21-12-1-5-18(6-2-12)33(30,31)25-11-17-4-3-16(32-17)10-24-27-20(29)19(28)26-15-8-13(22)7-14(23)9-15/h1-10,25H,11H2,(H,26,28)(H,27,29)/b24-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUYKHQQSDQKEK-VROXFSQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=C(O2)C=NNC(=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=C(O2)/C=N\NC(=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-[5-[[(4-bromophenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-N-(3,5-dichlorophenyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

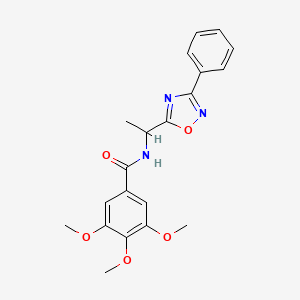
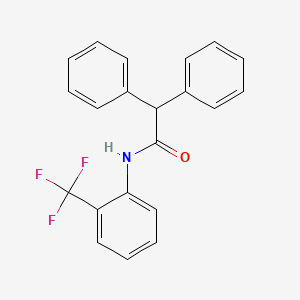



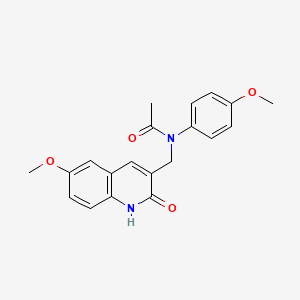
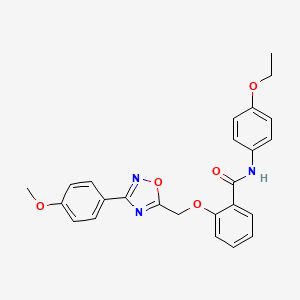

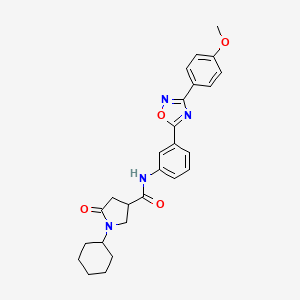

![2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B7695258.png)

